molecular formula C16H15F2N5O3 B12271293 ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12271293
M. Wt: 363.32 g/mol
InChI Key: APKVOUPOYPJSAR-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the Dimroth rearrangement, which is a type of isomerization involving the relocation of heteroatoms within the heterocyclic system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects .

Properties

Molecular Formula

C16H15F2N5O3

Molecular Weight

363.32 g/mol

IUPAC Name

ethyl 4-[1-(3,5-difluorophenyl)triazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H15F2N5O3/c1-3-26-15(24)13-8(2)19-16(25)20-14(13)12-7-23(22-21-12)11-5-9(17)4-10(18)6-11/h4-7,14H,3H2,1-2H3,(H2,19,20,25)

InChI Key

APKVOUPOYPJSAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)C3=CC(=CC(=C3)F)F)C

Origin of Product

United States

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